1H-Indole-1-carboxylic acid, 4-(acetyloxy)octahydro-, 1,1-dimethylethyl ester, (3aS,4R,7aS)-

Description

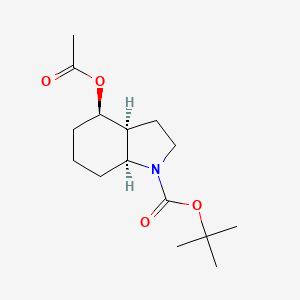

1H-Indole-1-carboxylic acid, 4-(acetyloxy)octahydro-, 1,1-dimethylethyl ester, (3aS,4R,7aS)- (CAS: 543910-44-7) is a stereochemically complex indole derivative. Its structure features:

- Octahydroindole core: A fully saturated bicyclic system, enhancing rigidity and lipophilicity compared to aromatic indoles.

- 4-Acetyloxy substituent: An ester group at position 4, which modulates reactivity and solubility.

- tert-Butyl ester protection: The 1,1-dimethylethyl group at the carboxylic acid position improves stability against hydrolysis .

This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly for prodrug development or as a precursor for bioactive molecules. Its stereochemistry (3aS,4R,7aS) is critical for interactions in chiral environments, such as enzyme binding sites .

Properties

IUPAC Name |

tert-butyl (3aS,4R,7aS)-4-acetyloxy-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-10(17)19-13-7-5-6-12-11(13)8-9-16(12)14(18)20-15(2,3)4/h11-13H,5-9H2,1-4H3/t11-,12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQGVQBGKDMCCK-RWMBFGLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCC2C1CCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CCC[C@H]2[C@@H]1CCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Reduction of the carbonyl group to form alcohols.

Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H25NO4

- Molecular Weight : Approximately 283.36 g/mol

- CAS Number : 543910-44-7

The compound features an indole structure, characterized by a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The presence of the acetyloxy group and the tert-butyl ester enhances its reactivity and potential biological activities .

Biological Activities

Preliminary studies have indicated that derivatives of 1H-Indole-1-carboxylic acid exhibit various biological activities:

- Antitumor Activity : Research has shown that compounds similar to this indole derivative can target specific proteins involved in cancer progression. For instance, a series of novel indole-2-carboxylic acid derivatives were designed to target the 14-3-3η protein for liver cancer treatment. One such compound demonstrated significant inhibitory activity against multiple liver cancer cell lines, including those resistant to chemotherapy .

- Neuroprotective Properties : Indole derivatives are known for their neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Synthetic Applications

The synthesis of 1H-Indole-1-carboxylic acid, 4-(acetyloxy)octahydro-, 1,1-dimethylethyl ester typically involves several steps that allow for structural modifications. Various synthetic methodologies can be employed to create analogs with enhanced biological properties. For example:

- Acetylation Reactions : The introduction of acetyloxy groups can be achieved through acetylation reactions using acetic anhydride or acetyl chloride in the presence of appropriate catalysts.

- Hydrogenation Processes : The compound can be synthesized through hydrogenation methods that involve reducing double bonds within the indole structure .

Recent research highlights the potential applications of this compound in drug design and development:

- Antitumor Agents : A study focused on synthesizing derivatives targeting liver cancer demonstrated that specific modifications could enhance the efficacy against resistant cancer cell lines while maintaining safety profiles against normal cellular functions .

- Biochemical Research : The compound's role as a biochemical reagent suggests its utility in various experimental setups aimed at understanding metabolic pathways and cellular responses to therapeutic agents .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Functional Group Variations

The table below highlights key differences between the target compound and similar indole derivatives:

*Molecular formula inferred: Likely C₁₅H₂₃NO₄ (octahydroindole core + acetyloxy + tert-butyl ester).

Key Observations:

Substituent Effects :

- The 4-acetyloxy group in the target compound enhances lipophilicity compared to the 4-ketone in 1332584-12-9, which may increase membrane permeability .

- Halogenated analogs (e.g., 7-bromo in ) exhibit higher reactivity in cross-coupling reactions but lower metabolic stability.

- Formyl groups (e.g., ) enable condensation reactions, whereas acetyloxy groups are more hydrolytically stable.

Biological Activity

The compound 1H-Indole-1-carboxylic acid, 4-(acetyloxy)octahydro-, 1,1-dimethylethyl ester, (3aS,4R,7aS)- is a derivative of indole known for its potential biological activities. Indole derivatives are widely recognized for their roles in pharmacology and medicinal chemistry due to their diverse biological properties. This article reviews the biological activity of this specific indole derivative, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C15H25NO4

- Molecular Weight : 283.37 g/mol

- Functional Groups : The compound features an indole core with a carboxylic acid moiety and an acetyloxy group, which may influence its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound in focus has been evaluated for its efficacy using the MTT assay method.

Table 1: Antiproliferative Activity against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1H-Indole-1-carboxylic acid derivative | MCF-7 (Breast) | 0.95 - 1.50 | Inhibition of EGFR and CDK2 |

| Other Indole Derivatives | Panc-1 (Pancreas) | >10 | Induction of Apoptosis |

| Other Indole Derivatives | HT-29 (Colon) | >10 | Multi-targeted kinase inhibition |

The compound demonstrated an IC50 value ranging from 0.95 µM to 1.50 µM against the MCF-7 breast cancer cell line, indicating strong antiproliferative activity compared to doxorubicin (IC50 = 1.10 µM) . Additionally, it showed potential in inhibiting key regulatory proteins such as EGFR and CDK2, which are critical in cancer cell proliferation.

The biological activity of indole derivatives often involves multiple mechanisms:

- EGFR and CDK2 Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), both of which play significant roles in cell cycle regulation and proliferation .

- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells by activating apoptotic markers such as Caspases 3, 8, and 9, along with alterations in Bcl2 family proteins .

Case Studies

Several case studies highlight the effectiveness of indole derivatives in clinical settings:

- Study on HIV-1 Integrase Inhibition : A related indole derivative was shown to inhibit HIV-1 integrase with an IC50 value of 0.13 µM , demonstrating significant antiviral activity through metal-chelating interactions within the integrase active site . This suggests a broader application for indole derivatives beyond oncology.

- Antioxidant Activity : Some studies have reported that indole derivatives possess antioxidant properties, which may contribute to their therapeutic potential by reducing oxidative stress in cancer cells .

Q & A

Q. What are the established synthetic routes for preparing this indole-carboxylic acid derivative, and what key reagents/conditions are critical for achieving high yields?

The compound can be synthesized via condensation reactions involving 3-formyl-1H-indole-2-carboxylic acid derivatives and thiazolidinone precursors. A typical procedure involves refluxing the aldehyde-containing indole precursor with 2-thioxo-thiazolidin-4-one or similar reagents in acetic acid with sodium acetate as a catalyst. Critical steps include:

Q. How should researchers characterize this compound to confirm its stereochemistry and purity?

- Stereochemical analysis : Use X-ray crystallography or NMR-based methods (e.g., NOESY) to verify the (3aS,4R,7aS) configuration .

- Purity assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with TLC (silica gel, ethyl acetate/hexane eluent) .

- Functional group confirmation : IR spectroscopy to identify ester (C=O stretch at ~1700 cm⁻¹) and acetyloxy groups .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Based on structurally related indole derivatives:

- Toxicity : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles, fume hood) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the acetyloxy group .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Common side reactions include over-oxidation of the indole ring or ester hydrolysis . Optimization strategies:

- Temperature control : Lower reflux temperatures (80–90°C) reduce decomposition of acid-sensitive groups .

- Catalyst screening : Replace sodium acetate with milder bases (e.g., triethylamine) to minimize ester hydrolysis .

- In situ monitoring : Use real-time FTIR or LC-MS to track intermediate formation and adjust reagent addition rates .

Q. What analytical techniques are suitable for resolving contradictions in spectral data (e.g., unexpected NMR peaks)?

- Dynamic NMR : Resolve rotational isomers or tautomers by variable-temperature NMR experiments .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion integrity and rule out impurities .

- Comparative analysis : Cross-reference with spectra of analogous compounds (e.g., 4-methoxy-1H-indole-2,3-dione derivatives) .

Q. How can computational methods aid in predicting the compound’s reactivity or biological activity?

- DFT calculations : Model electrophilic substitution patterns on the indole ring to predict regioselectivity in further derivatization .

- Molecular docking : Screen against target enzymes (e.g., cyclooxygenase) using the acetyloxy group as a hydrogen-bond acceptor .

- ADMET prediction : Use tools like SwissADME to estimate solubility and metabolic stability .

Q. What strategies are effective for scaling up the synthesis while maintaining stereochemical integrity?

- Flow chemistry : Continuous flow systems improve heat/mass transfer during reflux steps, reducing racemization risks .

- Chiral auxiliaries : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl) to stabilize the (3aS,4R,7aS) configuration during purification .

- Quality by Design (QbD) : Design experiments (DOE) to identify critical process parameters (e.g., pH, solvent polarity) affecting yield .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported vs. observed melting points or spectroscopic data?

- Verify purity : Re-crystallize the compound and re-analyze using DSC for melting point validation .

- Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl3 to assess hydrogen bonding’s impact on peak shifts .

- Stereoisomer cross-contamination : Use chiral chromatography (e.g., Chiralpak IA column) to isolate enantiomers .

Q. What experimental evidence supports the proposed mechanism for the formation of the acetyloxy group?

- Isotopic labeling : Introduce ¹⁸O-labeled acetic acid during synthesis and track incorporation via mass spectrometry .

- Kinetic studies : Monitor reaction progress under varying acetic acid concentrations to establish rate dependence .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.